molecular formula C13H25NO3 B069588 N-Boc-D-cyclohexylglycinol CAS No. 188348-00-7

N-Boc-D-cyclohexylglycinol

Cat. No. B069588
M. Wt: 243.34 g/mol
InChI Key: YNBRORWNNGUYQA-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-D-cyclohexylglycinol and related compounds involves multiple steps, including protection-deprotection strategies, and the employment of stereoselective additions. A notable method involves N-Boc 2-acyloxazolidines synthesized from norephedrine and phenylglycinol, where these heterocycles react cleanly with various nucleophiles to afford corresponding alcohols. This process exhibits complete diastereoselectivity, crucial for obtaining enantiopure compounds (Agami, Couty, & Lequesne, 1995).

Molecular Structure Analysis

The molecular structure of N-Boc-D-cyclohexylglycinol and its derivatives provides essential insights into their chemical behavior. For instance, the crystal structures of certain Boc-protected compounds reveal characteristic motifs and conformations essential for their reactivity and application in synthesis. The cyclohexane derivatives form specific hydrogen-bonded rings, indicating the influence of molecular structure on the overall chemical properties of these compounds (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

N-Boc-D-cyclohexylglycinol undergoes a variety of chemical reactions, showcasing its versatility. For example, the Claisen rearrangement of allylic alcohols derived from phenylglycinol exhibits high stereocontrol, leading to enantiomerically enriched products. This highlights the compound's role in synthesizing complex molecules with precise stereochemistry (Agami, Couty, & Evano, 2000).

Scientific Research Applications

Orthogonal Solid Phase Peptide Synthesis

N-cyclohexyloxycarbonyl (Choc) protection, a derivative of N-Boc-D-cyclohexylglycinol, has been used in Boc chemistry for the preparation of protected peptide fragments and cyclic lactam peptides linked to the resin through the C-terminus. This method was applied for synthesizing a bicyclic epitope peptide of glycoprotein D of HSV 1 and a fully protected hexapeptide involved in protein transport (Mezö et al., 1998).

Synthesis of Amino Acid Derivatives

Research has demonstrated the use of N-Boc-D-cyclohexylglycinol derivatives in the synthesis of amino acid derivatives like [8-L-tryptophan]oxytocin. This compound, synthesized via the Boc derivative of a nonapeptide, acts as both an agonist and an antagonist in assays on the rat uterus (Bodanszky et al., 1980).

Creation of Enantiopure 1,2-Diols

N-Boc 2-Acyloxazolidines, synthesized from norephedrine and phenylglycinol, react with nucleophilic reagents to afford alcohols, which are transformed into 1,2-diols. This process exhibits complete diastereoselectivity, explained by a chelated model for the nucleophilic addition (Agami et al., 1995).

Safety And Hazards

N-Boc-D-cyclohexylglycinol is associated with several hazard statements including H302 - H315 - H319 - H335 - H400 . Precautionary measures include P273 - P301 + P312 + P330 - P302 + P352 - P305 + P351 + P338 .

Future Directions

While specific future directions for N-Boc-D-cyclohexylglycinol are not mentioned in the retrieved sources, the compound’s use in the synthesis of various anticancer agents suggests potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBRORWNNGUYQA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479918
Record name tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-cyclohexylglycinol

CAS RN

188348-00-7
Record name tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-D-cyclohexylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(t-butyloxycarbonyl)cyclohexylglycine (2.0 g, 7.77 mmol) in anhydrous THF (10 mL) was cooled to 0° C. Borane solution (1 M in THF, 15.5 mL, 15.5 mmol) was added slowly and the reaction mixture was warmed to room temperature and stirred for 2 hours. The reaction was quenched with MeOH (5 mL), volatiles were evaporated and the residue was partitioned between water and EtOAc. The organic layer was washed with saturated NaHCO3/water, brine, dried (sodium sulfate), and evaporated to give tert-butyl 1-cyclohexyl-2-hydroxyethylcarbamate 4a (1.26 g, 66.7%), MS (CI) m/z 144.2 (MH+-Boc).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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